molecular formula C17H26N2O2 B15191387 (2R)-2-(3,4-Dimethoxyphenyl)-5-(methylamino)-2-(1-methylethyl)pentanenitrile CAS No. 38171-36-7

(2R)-2-(3,4-Dimethoxyphenyl)-5-(methylamino)-2-(1-methylethyl)pentanenitrile

Cat. No.: B15191387
CAS No.: 38171-36-7
M. Wt: 290.4 g/mol
InChI Key: WLOBUUJURNEQCL-QGZVFWFLSA-N
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Description

(2R)-2-(3,4-Dimethoxyphenyl)-5-(methylamino)-2-(1-methylethyl)pentanenitrile is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3,4-Dimethoxyphenyl)-5-(methylamino)-2-(1-methylethyl)pentanenitrile typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the core structure: This involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Nitrile introduction: The nitrile group is introduced through a nucleophilic substitution reaction using a suitable nitrile source.

    Final modifications: The final product is obtained after purification and any necessary modifications to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3,4-Dimethoxyphenyl)-5-(methylamino)-2-(1-methylethyl)pentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(2R)-2-(3,4-Dimethoxyphenyl)-5-(methylamino)-2-(1-methylethyl)pentanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(3,4-Dimethoxyphenyl)-5-(methylamino)-2-(1-methylethyl)pentanenitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(3,4-Dimethoxyphenyl)-5-(methylamino)-2-(1-methylethyl)pentanenitrile can be compared with other compounds having similar structural motifs, such as:
    • (2R)-2-(3,4-Dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile
    • (2R)-2-(3,4-Dimethoxyphenyl)-5-(amino)-2-(1-methylethyl)pentanenitrile

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

38171-36-7

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

(2R)-2-(3,4-dimethoxyphenyl)-5-(methylamino)-2-propan-2-ylpentanenitrile

InChI

InChI=1S/C17H26N2O2/c1-13(2)17(12-18,9-6-10-19-3)14-7-8-15(20-4)16(11-14)21-5/h7-8,11,13,19H,6,9-10H2,1-5H3/t17-/m1/s1

InChI Key

WLOBUUJURNEQCL-QGZVFWFLSA-N

Isomeric SMILES

CC(C)[C@@](CCCNC)(C#N)C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CC(C)C(CCCNC)(C#N)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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